molecular formula C16H20Cl3N3O3S B11704319 2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid

2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid

Cat. No.: B11704319
M. Wt: 440.8 g/mol
InChI Key: IBQKHERNPBTPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid is a complex organic compound with the molecular formula C16H20Cl3N3O3S and a molecular weight of 440.779 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a hexanamido group, and a benzoic acid moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to improve yield and efficiency.

Chemical Reactions Analysis

2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic conditions, organic solvents like dichloromethane or ethanol, and catalysts like palladium or platinum.

Scientific Research Applications

2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H20Cl3N3O3S

Molecular Weight

440.8 g/mol

IUPAC Name

2-[[2,2,2-trichloro-1-(hexanoylamino)ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H20Cl3N3O3S/c1-2-3-4-9-12(23)21-14(16(17,18)19)22-15(26)20-11-8-6-5-7-10(11)13(24)25/h5-8,14H,2-4,9H2,1H3,(H,21,23)(H,24,25)(H2,20,22,26)

InChI Key

IBQKHERNPBTPLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

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